Tubacin - 1350555-93-9

Tubacin

Catalog Number: EVT-253849
CAS Number: 1350555-93-9
Molecular Formula: C41H43N3O7S
Molecular Weight: 721.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tubacin, short for Tubulin acetylation inducer, is a synthetic, cell-permeable, hydroxamic acid-based small molecule originally identified through a multidimensional chemical genetic screen of 7,392 small molecules. [] It functions as a potent and selective inhibitor of histone deacetylase 6 (HDAC6). [, , ] While there are eleven known zinc-dependent HDACs in humans, Tubacin demonstrates significant selectivity for HDAC6 over other HDAC isoforms. [, ] This selectivity makes it a valuable tool in dissecting the specific roles of HDAC6 in various cellular processes.

Tubacin is primarily utilized in research to elucidate the functions of HDAC6 and explore its potential as a therapeutic target in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. [, , ]

Tubastatin A

Compound Description: Tubastatin A is a selective inhibitor of histone deacetylase 6 (HDAC6) []. It exhibits anti-viral properties against Japanese Encephalitis Virus (JEV) by inhibiting viral RNA synthesis []. It also impedes tumor growth in xenograft models by reducing the accumulation of mutant fibroblast growth factor receptor 3 (FGFR3) [].

Nil-Tubacin

Compound Description: Nil-Tubacin serves as an inactive analog of Tubacin []. Unlike Tubacin, it does not sensitize transformed cells to topoisomerase II inhibitors (etoposide, doxorubicin) or the pan-HDAC inhibitor SAHA (vorinostat) [].

Relevance: Nil-Tubacin is structurally related to Tubacin but lacks its HDAC6 inhibitory activity []. This distinction highlights the importance of Tubacin's HDAC6 inhibition in its observed biological effects.

SAHA (Vorinostat)

Compound Description: SAHA, also known as Vorinostat, is a pan-HDAC inhibitor currently in clinical trials for cancer treatment []. It induces cell death in transformed cells and enhances the intrinsic apoptotic pathway when combined with Tubacin [].

Relevance: Although not structurally related to Tubacin, SAHA exhibits synergistic effects with Tubacin in inducing cell death and DNA damage in transformed cells []. This suggests potential benefits of combining HDAC6-specific inhibitors like Tubacin with pan-HDAC inhibitors like SAHA for cancer therapy.

17-AAG

Compound Description: 17-AAG is an analog of geldanamycin that inhibits heat shock protein 90 (Hsp90) by binding to its ADP/ATP pocket []. It promotes the degradation of Hsp90 client proteins, including Akt [].

Relevance: While not structurally similar to Tubacin, 17-AAG targets Hsp90, a protein whose acetylation is modulated by HDAC6 [, ]. Combining 17-AAG with Tubacin and bortezomib enhances the accumulation of ubiquitinated proteins and subsequent cell death in multiple myeloma cells [].

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor clinically used to treat multiple myeloma [, ]. It exhibits synergistic cytotoxicity with Tubacin in multiple myeloma cells, both in vitro and in patient samples [].

Relevance: Although structurally dissimilar to Tubacin, Bortezomib targets a complementary pathway in protein degradation []. This synergistic interaction suggests a potential therapeutic strategy for multiple myeloma by combining proteasome and HDAC6 inhibitors.

Source and Classification

Tubacin was initially derived from a library of 1,3-dioxanes and has been classified as a small-molecule inhibitor targeting HDAC6 specifically. Its discovery involved screening over 7,000 compounds to identify those that could effectively inhibit the deacetylation of α-tubulin, which is essential for microtubule dynamics and cellular function . The compound is recognized for its reversible inhibition properties, allowing for temporary modulation of HDAC6 activity without permanent alteration to the enzyme's structure.

Synthesis Analysis

The synthesis of Tubacin involves several steps, starting from commercially available materials. The process can be summarized as follows:

  1. Formation of Imine: Aniline reacts with glycolaldehyde in dichloroethane to form an imine intermediate.
  2. Reduction: The imine is reduced using sodium triacetoxyborohydride to yield 2-(phenylamino)ethanol.
  3. Protection: The hydroxyl group of this compound is protected with tert-butyldimethylsilyl chloride.
  4. Coupling Reaction: The protected intermediate is coupled with another compound to introduce further functional groups.
  5. Hydroxamic Acid Formation: A hydroxamic acid moiety is introduced through reaction with hydroxylamine.
  6. Deprotection: Finally, the protecting group is removed to yield Tubacin.
Molecular Structure Analysis

Tubacin's molecular structure features a hydroxamic acid group, which is crucial for its inhibitory activity against HDAC6. The key structural components include:

The specific arrangement of these functional groups allows Tubacin to selectively inhibit HDAC6 while minimizing effects on other histone deacetylases .

Structural Data

  • Molecular Formula: C17H20N2O3
  • Molecular Weight: 300.35 g/mol
  • IC50 Value: ~4 nM for HDAC6 inhibition
Chemical Reactions Analysis

Tubacin primarily acts through the inhibition of HDAC6, leading to increased levels of acetylated α-tubulin and other substrates. This inhibition alters cellular processes such as:

  • Microtubule Dynamics: By preventing deacetylation, Tubacin stabilizes microtubules, impacting cell motility and division.
  • Sphingolipid Biosynthesis: Tubacin also exhibits off-target effects by inhibiting serine palmitoyltransferase, which initiates sphingolipid synthesis .

These reactions underscore Tubacin's role not only as an HDAC6 inhibitor but also as a modulator of broader metabolic pathways.

Mechanism of Action

The mechanism by which Tubacin exerts its effects involves several key processes:

  1. Binding to HDAC6: Tubacin binds reversibly to the active site of HDAC6, preventing it from deacetylating substrates such as α-tubulin.
  2. Increased Acetylation: This binding leads to an accumulation of acetylated proteins within the cell, which can alter gene expression and protein function.
  3. Impact on Cellular Functions: The resultant changes in acetylation status affect various cellular pathways, including those involved in apoptosis and cell cycle regulation.

Data suggest that Tubacin's ability to modulate these pathways may have therapeutic implications in conditions like cancer and neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture and light.
  • pH Sensitivity: Activity may vary with changes in pH due to its functional groups.

Relevant analyses indicate that Tubacin’s chemical stability and solubility profile make it suitable for various experimental applications .

Applications

Tubacin has several significant scientific applications:

  • Cancer Research: Due to its role in modulating histone acetylation, it is used in studies exploring cancer cell proliferation and apoptosis mechanisms.
  • Neurodegenerative Disease Studies: Investigations into how altered tubulin acetylation affects neuronal function are ongoing.
  • Viral Infections: Recent studies have shown that Tubacin can reduce viral replication by altering host cell responses .
Introduction to Tubacin in Epigenetic Research

Historical Discovery and Development as a Chemical Probe

Tubacin (N-[4-[(2R,4R,6S)-4-[[(4,5-Diphenyl-2-oxazolyl)thio]methyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide) was identified in 2003 through a pioneering multidimensional chemical genetics screen of 7,392 diversity-oriented synthetic compounds [3] [5]. This screen employed cell-based cytoblot assays monitoring acetylated α-tubulin and histone H3 acetylation, enabling the discrimination between cytosolic and nuclear HDAC targets [8]. Unlike pan-HDAC inhibitors, Tubacin selectively increased α-tubulin acetylation (EC₅₀ = 2.5 μM) without altering histone acetylation or cell cycle progression [3] [5]. Its structural counterpart, niltubacin (lacking the hydroxamate group), served as a critical negative control, confirming that HDAC6 inhibition requires zinc-chelating functionality [3]. With a molecular weight of 721.86 g/mol and high lipophilicity (cLogP ~4.85), Tubacin was never intended for clinical use but emerged as an essential proof-of-concept tool for HDAC6 biology [5] [8].

Table 1: Key Properties of Tubacin

PropertyValueSignificance
Molecular Weight721.86 g/molHigh MW limits drug-likeness
HDAC6 Inhibition (Ki)16 nMSub-nanomolar enzymatic potency
Selectivity (HDAC6/HDAC1)~350-foldValidates target specificity
Cellular Activity (EC₅₀)2.5 μM (α-tubulin acetylation)Functional relevance in live cells
Primary Use CaseResearch probeNot optimized for therapeutics

Role in Validating HDAC6 as a Therapeutic Target

Tubacin’s value resides in its unambiguous mechanistic validation of HDAC6 as a target. In hematologic malignancies, it demonstrated that selective HDAC6 inhibition:

  • Disrupts aggresome-mediated protein degradation: By inhibiting HDAC6’s ubiquitin-binding zinc finger domain, Tubacin blocks the transport of polyubiquitinated proteins to aggresomes, synergizing with proteasome inhibitors (e.g., bortezomib) to induce apoptosis in multiple myeloma cells [4] [7].
  • Modulates immune synapses: In B-cell lymphomas, Tubacin impaired cell motility and immune synapse formation by hyperacetylating cortical actin regulators like cortactin [1] [4].
  • Suppresses oncogenic signaling: Tubacin reduced c-Myc stability in lymphoid cells by disrupting HDAC6-mediated β-catenin deacetylation, thereby inhibiting proliferation in preclinical lymphoma models [4].

Table 2: Therapeutic Mechanisms Validated by Tubacin

MechanismCellular EffectDisease Relevance
Aggresome inhibitionAccumulation of misfolded proteinsSensitizes myeloma to bortezomib
Cortactin hyperacetylationImpaired cell migration & invasionAnti-metastatic in solid tumors
β-catenin/c-Myc destabilizationDownregulation of pro-survival transcriptsAnti-lymphoma activity
HSP90 hyperacetylationLoss of chaperone function for oncoproteinsBroad anti-neoplastic effects

Significance of Selective HDAC6 Inhibition in Chemical Biology

Tubacin established a paradigm for isoform-specific HDAC targeting, addressing key limitations of pan-HDAC inhibitors:

  • Reduced toxicity profile: Genetic ablation of HDAC6 in mice is non-lethal, contrasting with embryonic lethality from HDAC1 knockout. Tubacin mirrored this phenotype, causing no hematological toxicity in normal cells while inducing apoptosis in malignancies [4] [8]. This biological safety margin confirmed HDAC6’s status as a therapeutically viable target.
  • Context-dependent functionality: Unlike nuclear HDACs, HDAC6 primarily regulates cytoplasmic substrates (α-tubulin, HSP90, cortactin). Tubacin revealed that modulating non-epigenetic deacetylation could achieve therapeutic effects without altering gene expression—a breakthrough for targeting protein homeostasis pathways [1] [6].
  • Scaffold for optimized inhibitors: Tubacin’s pharmacophore inspired second-generation HDAC6 inhibitors (e.g., ricolinostat/ACY-1215, citarinostat/ACY-241) with improved solubility and selectivity. Recent pyrrolopyrimidine-based analogs (e.g., compound 12a1) achieve picomolar HDAC6 inhibition (>100-fold selectivity over HDAC1) and retain Tubacin’s anti-myeloma efficacy with enhanced drug-like properties [7] [9].

Table 3: SAR Insights from Tubacin-Driven HDAC6 Inhibitor Development

Pharmacophore ElementTubacin’s FeatureOptimized AnalogsEffect on Selectivity/Potency
Zinc-binding groupHydroxamateHydroxamate retainedEssential for catalytic site binding
Cap group4,5-diphenyloxazolePyrrolo[2,3-d]pyrimidine (12a1)Enhanced HDAC6 surface interactions
Linker lengthC8 aliphatic chainShorter rigid spacersImproved metabolic stability
Stereochemistry(2R,4R,6S) configurationSimplified achiral capsEased synthetic accessibility

Properties

CAS Number

1350555-93-9

Product Name

Tubacin

IUPAC Name

N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide

Molecular Formula

C41H43N3O7S

Molecular Weight

721.9 g/mol

InChI

InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1

InChI Key

BHUZLJOUHMBZQY-YXQOSMAKSA-N

SMILES

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Synonyms

N-[4-[(2R,4R,6S)-4-[[(4,5-Diphenyl-2-oxazolyl)thio]methyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide

Canonical SMILES

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Isomeric SMILES

C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.